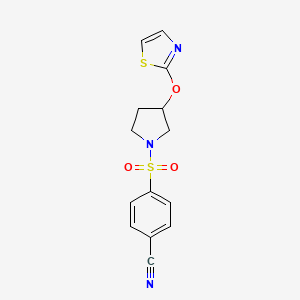

4-((3-(噻唑-2-氧基)吡咯烷-1-基)磺酰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. The related compounds have been synthesized and evaluated for various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. These compounds typically contain a thiazole moiety, which is known for its presence in biologically active molecules, and are often linked to a sulfonamide group, which is another common feature in medicinal chemistry due to its role in increasing solubility and bioavailability .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from different precursors. For instance, novel sulfonamides incorporating thiazole and other heterocyclic moieties have been synthesized starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which suggests a possible route for the synthesis of the compound . Another study describes a one-pot synthesis approach for thiazolo[5,4-b]pyridin-2-yl derivatives, which could be relevant for the synthesis of the target compound . These methods often involve the use of reagents like sulfonyl chlorides and amines, and the reactions are typically confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .

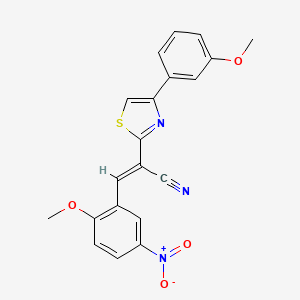

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. X-ray crystallography has been used to determine the structure of a related compound, revealing insights into the molecular forces and interactions within the crystal lattice . The presence of a thiazole ring and its substitution pattern can significantly influence the binding mode of these compounds to biological targets, as seen in the structure-activity relationship studies of benzothiazolyl-thiophene sulfonamides .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the functional groups present in the molecule. For example, the sulfonamide group can participate in condensation reactions, and the thiazole ring can undergo various transformations, such as alkylation or acylation, to yield new derivatives with potential biological activities . The reactivity of these compounds can be exploited to synthesize a wide array of heterocyclic compounds with diverse biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a sulfonamide group generally improves water solubility, which is crucial for biological applications. The introduction of substituents on the aromatic rings or heterocycles can modulate the lipophilicity and, consequently, the cell permeability of these molecules . The spectroscopic properties, including IR, NMR, and mass spectrometry data, provide valuable information for the characterization and purity assessment of these compounds .

科学研究应用

杂环化学与配合物形成

含有噻唑和类似结构的杂环化合物因其在化学和材料科学中的广泛应用而受到广泛研究。含噻唑结构的化合物的制备、性质和配合物形成,如“4-((3-(噻唑-2-氧基)吡咯烷-1-基)磺酰基)苯甲腈”,表明它们在开发具有独特性质的新材料中具有潜力。这些化合物表现出一系列重要的性质,包括光谱特性、结构多样性和生物活性,这表明它们在各个领域有进一步研究和应用的潜力 (Boča, Jameson, & Linert, 2011).

合成与药物应用

与质子泵抑制剂相关的化合物中药物杂质的合成和分析突出了在创建和精制具有与“4-((3-(噻唑-2-氧基)吡咯烷-1-基)磺酰基)苯甲腈”类似结构的药物中涉及的复杂化学过程。了解这些过程对于开发新药并确保其纯度和功效至关重要 (Saini 等人,2019).

光学传感器和生物学意义

含有杂原子的化合物,包括噻唑衍生物,已显示出作为光学传感器和在各种生物应用中的显著效用。它们作为识别单元在光学传感器合成中的能力以及它们的生物和医学应用,突出了这些化合物的广泛效用。基于嘧啶的光学传感器的发展及其从 2005 年到 2020 年的应用例证了这些化合物在科学和实际应用中的持续研究和潜在用途 (Jindal & Kaur, 2021).

功能材料与环境修复

对喹唑啉、嘧啶和相关化合物作为光电材料的研究揭示了杂环化合物在开发用于技术应用的新材料中的重要性。将这些化合物整合到 π 扩展共轭体系中以创建新型光电材料,展示了有机化学与材料科学的交叉,为创新技术进步提供了途径 (Lipunova 等人,2018).

未来方向

属性

IUPAC Name |

4-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c15-9-11-1-3-13(4-2-11)22(18,19)17-7-5-12(10-17)20-14-16-6-8-21-14/h1-4,6,8,12H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPUQRRKSZJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)